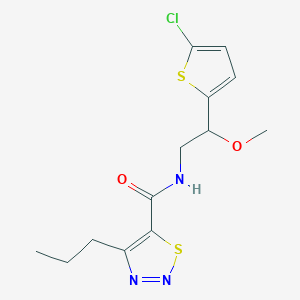
N-(2-(5-氯代噻吩-2-基)-2-甲氧基乙基)-4-丙基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H16ClN3O2S2 and its molecular weight is 345.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 合成的化合物显示出作为胰脂肪酶抑制剂的良好活性。 它可以作为治疗肥胖症和相关代谢疾病的潜在药物进行探索 .
- 应用: 从该化合物衍生的席夫碱被评估了对各种细菌的抗菌活性。 它们的效果可能有助于开发新的抗生素 .
- 应用: 该化合物使用DPPH法显示出良好的抗氧化活性。 它作为天然抗氧化剂的潜力值得进一步研究 .
- 应用: 使用DFT/B3LYP对席夫碱 (L2) 之一进行了理论计算。 这些见解可以指导进一步的实验研究 .
胰脂肪酶抑制
抗菌活性
抗氧化性质
理论计算 (DFT)
结构表征
药物化学和药物设计
生物活性
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorothiophenyl group and a methoxyethyl chain. The presence of the carboxamide functional group enhances its solubility and potential biological activity.
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, one study reported that similar thiadiazole compounds showed potent growth inhibition against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound I | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| Compound II | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | TBD | TBD |
Case Study : A recent investigation demonstrated that a related compound induced apoptosis in cancer cells through caspase activation, highlighting the potential mechanism by which N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide may exert its effects .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its effectiveness in inhibiting microbial growth.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | Staphylococcus aureus | TBD | Antibacterial |
| Escherichia coli | TBD | Antibacterial | |
| Candida albicans | TBD | Antifungal |
Research indicates that compounds with similar structures demonstrate significant antibacterial activity against strains like S. aureus and E. coli, often outperforming traditional antibiotics such as ampicillin .
Antiviral Activity
Thiadiazoles have also been explored for their antiviral properties. Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
Table 3: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus | Curative Rate (%) at 500 µg/mL |
|---|---|---|
| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | Tobacco Mosaic Virus (TMV) | TBD |
In one study, related thiadiazole compounds exhibited curative rates of up to 60% against TMV at specific concentrations .
属性
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-3-4-8-12(21-17-16-8)13(18)15-7-9(19-2)10-5-6-11(14)20-10/h5-6,9H,3-4,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSYIDSKTZPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














